REACTION_CXSMILES
|
[O-:1][S:2]([O-:4])=[O:3].[Na+].[Na+].Cl[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>O.CCO>[CH2:12]([O:11][C:9]([CH2:8][S:2]([OH:4])(=[O:1])=[O:3])=[O:10])[CH3:13] |f:0.1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
12.7 mL
|
Type
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reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
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after which time all the volatiles were removed by evaporation under reduced pressure
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Type
|
CUSTOM
|
Details
|
The concentrated materials were dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |